methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
Methyl 2-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with ethyl acetoacetate under basic conditions, followed by cyclization and esterification . Another approach uses microwave-assisted synthesis to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure consistency and high yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Methyl 2-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of anticancer agents due to its ability to inhibit specific cancer cell lines.
Neuroprotection: The compound has shown potential in neuroprotective studies, particularly in the treatment of neurodegenerative diseases.
Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Mechanism of Action
The mechanism of action of methyl 2-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer applications, it binds to and inhibits the activity of certain enzymes involved in cell proliferation . In neuroprotective applications, it modulates pathways related to oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
Methyl 2-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl and chloro substituents enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C9H8ClN3O2 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
methyl 2-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-13-4-6(8(14)15-2)5-3-11-9(10)12-7(5)13/h3-4H,1-2H3 |
InChI Key |
APVWLMKIZABPBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CN=C(N=C21)Cl)C(=O)OC |
Origin of Product |
United States |
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